N,N-dibenzyl-2-(2-fluorophenyl)acetamide
Description
N,N-Dibenzyl-2-(2-fluorophenyl)acetamide is a fluorinated acetamide derivative characterized by a central acetamide backbone substituted with a 2-fluorophenyl group at the α-carbon and two benzyl groups attached to the nitrogen atoms.
Properties
Molecular Formula |
C22H20FNO |
|---|---|
Molecular Weight |
333.406 |
IUPAC Name |
N,N-dibenzyl-2-(2-fluorophenyl)acetamide |
InChI |
InChI=1S/C22H20FNO/c23-21-14-8-7-13-20(21)15-22(25)24(16-18-9-3-1-4-10-18)17-19-11-5-2-6-12-19/h1-14H,15-17H2 |
InChI Key |
GKNWNMGNZVTLEO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)CC3=CC=CC=C3F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The following table highlights key structural analogs and their substituents, emphasizing differences in functional groups and their implications:
Key Observations :
- Electron-withdrawing groups (e.g., fluorine, nitro) enhance stability but may reduce reactivity. The 2-fluorophenyl group in the target compound likely increases resistance to metabolic degradation compared to non-fluorinated analogs.
- Synthetic Yields : Yields for related compounds range from 44% to 63%, suggesting that the target compound’s synthesis may require optimization to balance steric and electronic effects .
Physicochemical and Crystallographic Properties
- Crystal Packing : Fluorinated acetamides often exhibit intramolecular hydrogen bonds (e.g., C–H···O) and π-π interactions, as seen in N-(3,4-difluorophenyl)-2,2-diphenylacetamide . The target compound’s dibenzyl groups may promote similar interactions, enhancing crystalline stability.
- Melting Points : Fluorinated derivatives like N-(2-fluorophenyl)-2-methoxy-N-(1-phenethylpiperidin-4-yl)acetamide (Ocfentanil) exhibit higher melting points (>400 K) due to strong intermolecular forces, suggesting the target compound may share this trait .
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